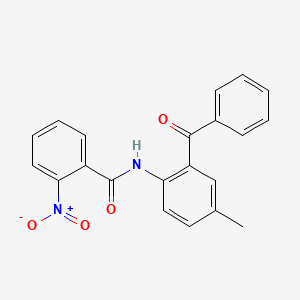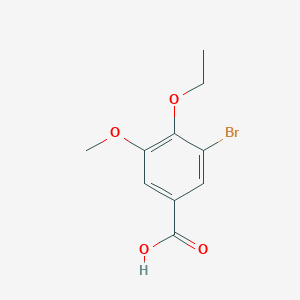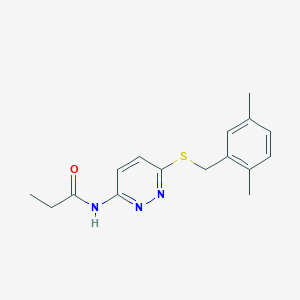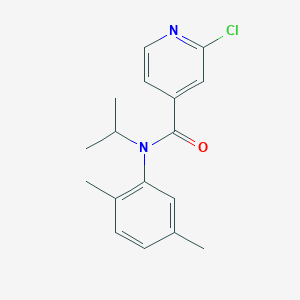
N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide, also known as BML-210, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of nitrobenzamides and has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
科学的研究の応用
Regio- and Stereo-Synthesis
The regio and stereo-controlled rearrangement of related compounds has been explored, demonstrating precise control over the synthesis process. For example, the rearrangement of N-4-nitrophenyl-2-benzoyl-3-(4-Cl phenyl)aziridine to a specific product was confirmed by X-ray diffraction, highlighting the ability to manipulate molecular structure for desired outcomes (Samimi, 2016).
Synthetic Methodologies
Research has developed synthetic methods under solvent-free conditions, such as the synthesis of 6-Arylbenzimidazo[1,2-c]quinazolines, utilizing microwave irradiation. This indicates the potential for creating complex molecules efficiently and environmentally friendly ways (Pessoa‐Mahana et al., 2004).
Corrosion Inhibition
N-Phenyl-benzamide derivatives have been studied for their role in corrosion inhibition on mild steel, with experimental and computational studies demonstrating the effects of different substituents on inhibition efficiency. Such research shows the potential application in protecting materials from corrosive environments (Mishra et al., 2018).
Catalysis and Mechanistic Studies
The decomposition of benzoylthioureas into benzamides under solvent-free conditions using iodine-alumina highlights the catalytic potential of specific compounds in facilitating chemical reactions. Mechanistic insights from these studies contribute to a deeper understanding of reaction pathways (Nahakpam et al., 2015).
Pharmaceutical Applications
Compounds related to N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide have been explored for their pharmaceutical applications, including as ligands for PET imaging of σ receptors. This research is critical for developing diagnostic tools and understanding receptor functions (Shiue et al., 1997).
特性
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-14-11-12-18(17(13-14)20(24)15-7-3-2-4-8-15)22-21(25)16-9-5-6-10-19(16)23(26)27/h2-13H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHQNPCJGKWCRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B2857523.png)
![N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2857524.png)

![ethyl 2-[[2-(1-ethylindol-3-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2857528.png)
![3-(2-Fluorophenyl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one](/img/structure/B2857529.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2857530.png)

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2857533.png)
![2-[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2857534.png)

![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2857537.png)


